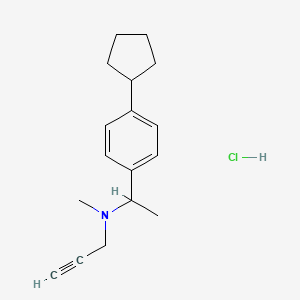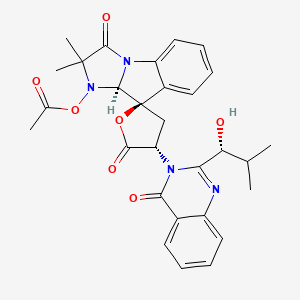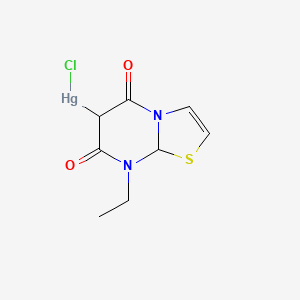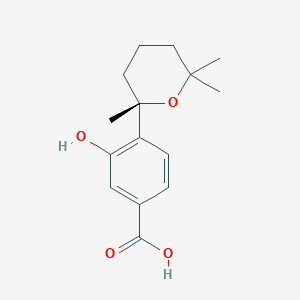
Sydowic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydowic acid is a secondary metabolite isolated from the fungus Aspergillus sydowii. It is a structurally unique compound with the molecular formula C15H20O4. This compound forms colorless needles and has a melting point of 151°C . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sydowic acid can be synthesized through the cultivation of Aspergillus sydowii on a suitable medium. The fungus is typically grown as a surface culture for several weeks at around 24°C. The culture filtrates are then extracted with solvents like acetone and benzene. The extracts are subjected to chromatographic separation to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Aspergillus sydowii. The fermentation broth is processed to extract and purify this compound using techniques such as solvent extraction, chromatography, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Sydowic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
Hydroxythis compound: Formed through oxidation.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Sydowic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of sydowic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in LPS-induced RAW 264.7 cells, indicating its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but this compound is believed to modulate various signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sydonic acid: Another metabolite from with similar structural features.
Hydroxysydowic acid: An oxidized derivative of this compound.
Sydowinin A and B: Metabolites with related structures isolated from the same fungus
Uniqueness
This compound is unique due to its specific structural configuration and the presence of distinct functional groups. Its unique properties make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
55708-43-5 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2S)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
Clé InChI |
PPKSRWBBMMEDGG-HNNXBMFYSA-N |
SMILES isomérique |
C[C@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
SMILES canonique |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
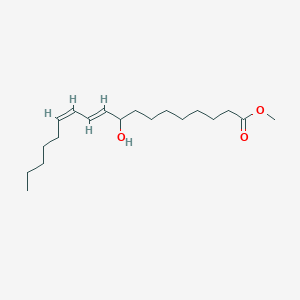

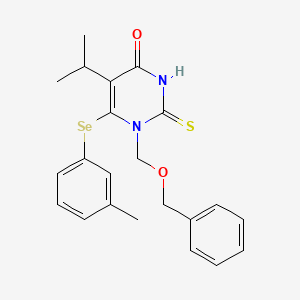
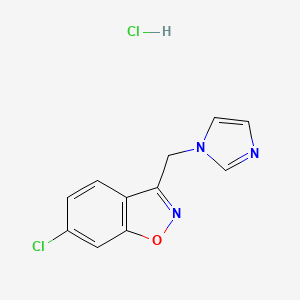

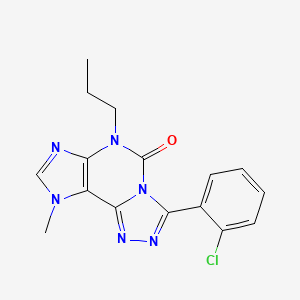
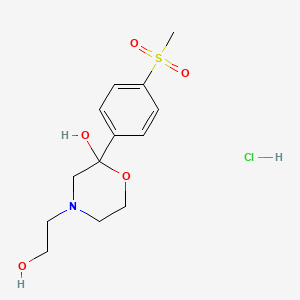
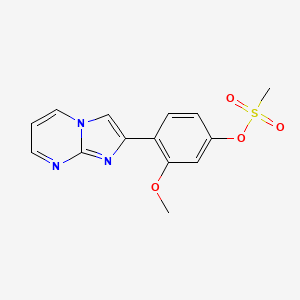
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

